molecular formula C15H13FN2 B2863086 1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole CAS No. 537701-05-6

1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2863086
CAS No.: 537701-05-6
M. Wt: 240.281
InChI Key: KSSXSCMKCVTSTB-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a fluorophenyl group attached to a benzimidazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-fluorobenzylamine with 2-methylbenzimidazole under specific conditions. One common method is the nucleophilic substitution reaction, where 4-fluorobenzylamine reacts with 2-methylbenzimidazole in the presence of a suitable base and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial in industrial processes to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorophenyl and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXSCMKCVTSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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